molecular formula C25H26N4O4S B12481100 N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide

Cat. No.: B12481100
M. Wt: 478.6 g/mol
InChI Key: LPEOYMXOXCOPTJ-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzimidazole core, a benzamide group, and a methylsulfonyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzimidazole core, the introduction of the benzamide group, and the attachment of the methylsulfonyl moiety. Each step requires specific reaction conditions, such as temperature, solvents, and catalysts, to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the substituents introduced.

Scientific Research Applications

N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide can be compared with other benzimidazole derivatives, benzamides, and sulfonyl-containing compounds.

Uniqueness

  • The unique combination of functional groups in this compound gives it distinct properties and potential applications that may not be present in similar compounds. For example, the presence of the benzimidazole core and the methylsulfonyl moiety may confer specific biological activities or chemical reactivity that sets it apart from other compounds.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-[(4-methylphenyl)methyl-methylsulfonylamino]benzamide

InChI

InChI=1S/C25H26N4O4S/c1-17-5-7-18(8-6-17)16-29(34(4,32)33)21-12-9-19(10-13-21)24(30)26-20-11-14-22-23(15-20)28(3)25(31)27(22)2/h5-15H,16H2,1-4H3,(H,26,30)

InChI Key

LPEOYMXOXCOPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)N(C(=O)N4C)C)S(=O)(=O)C

Origin of Product

United States

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